Tropolone Tosylate

Übersicht

Beschreibung

Tropolone Tosylate is an organic compound derived from tropolone, a seven-membered non-benzenoid aromatic compound, and tosylate, a sulfonate ester. Tropolone itself is known for its unique electronic structure and aromatic properties, making it a subject of interest in various fields of research . The tosylate group is often used to convert alcohols into better leaving groups for nucleophilic substitution reactions .

Wirkmechanismus

Target of Action

Tropolone Tosylate is thought to primarily target cell membranes . It increases cell permeability, leading to cell lysis . This broad-spectrum antibiotic targets a wide range of gram-positive and gram-negative bacteria .

Mode of Action

The mode of action of this compound involves its interaction with cell membranes. The compound increases the permeability of these membranes, which eventually leads to cell lysis . This process involves the disruption of the cell membrane’s integrity, causing the cell’s contents to leak out, leading to cell death.

Biochemical Pathways

This compound is part of the tropolone sesquiterpenoid family of fungal secondary metabolites . These compounds are formed via a key hetero-Diels–Alder (hDA) reaction between a tropolone quinomethide derived from a polyketide pathway and the sesquiterpene humulene . TropC, an α-ketoglutarate-dependent NHI dioxygenase, catalyzes a ring expansion in the biosynthesis of tropolone natural product stipitatic acid through an under-studied mechanism . Investigation of both polar and radical mechanistic proposals suggests tropolones are constructed through a radical ring expansion .

Pharmacokinetics

It is known that the compound has a steady-state mean cmax of total valemetostat (2300 ng/ml) achieved in a median 379 h, AUC24 was 20,800 ng·h/mL and the mean accumulation ratio for total .

Result of Action

The result of this compound’s action is the lysis of bacterial cells . By increasing the permeability of the cell membranes, the compound causes the cells to rupture and die. This makes this compound an effective antibiotic against a broad spectrum of bacteria .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s fluorescence emission can alter in response to changes in solvent, pH, and certain divalent metal ions . This suggests that the compound’s action, efficacy, and stability could be influenced by the environment in which it is present.

Biochemische Analyse

Biochemical Properties

Tropolone Tosylate interacts with various enzymes, proteins, and other biomolecules. It is formed via a key hetero-Diels–Alder (hDA) reaction between a tropolone quinomethide derived from a polyketide pathway and the sesquiterpene humulene . The biosynthesis of this compound involves a minimum of three genes: tropA, tropB, and tropC . These genes encode a nonreducing polyketide synthase, a FAD-dependent mono-oxygenase, and a non-heme Fe(II)-dependent dioxygenase, respectively .

Cellular Effects

This compound has been shown to exhibit anti-proliferative activity against several human cancer cell lines . It also influences the hydrolysis reaction rate of this compound in binary media containing n-Bu4NOH .

Molecular Mechanism

The molecular mechanism of this compound involves the interception of phenylacetic acid catabolism via an enoyl-CoA dehydratase encoded in the biosynthetic gene cluster (BGC), as well as a conserved thioesterase . This thioesterase functions after a dehydrogenation-epoxidation step catalyzed by a flavoprotein .

Temporal Effects in Laboratory Settings

The fluorescence quantum yields and the lifetimes of the emitting species of this compound increase in a sigmoidal fashion as the temperature decreases, and are a factor of more than 100 greater at 77 K than at room temperature .

Metabolic Pathways

This compound is involved in the phenylacetic acid catabolic pathway . The biosynthesis of this compound involves the generation of phenylacetyl-coenzyme A, a key precursor for tropolone biosynthesis via the phenylacetic acid catabolon .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tropolone can be synthesized through several methods, including the oxidation of 1,3,5-cycloheptatriene with alkaline potassium permanganate . Another method involves the bromination of 1,2-cycloheptanedione with N-bromosuccinimide followed by dehydrohalogenation . The tosylate group is typically introduced by reacting an alcohol with tosyl chloride (TsCl) in the presence of a base .

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

Tropolone Tosylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The tosylate group is an excellent leaving group, making this compound a good substrate for nucleophilic substitution reactions.

Oxidation and Reduction:

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as halides, cyanides, and amines.

Oxidation: Potassium permanganate is a common oxidizing agent used in the synthesis of tropolone.

Major Products

The major products of these reactions depend on the specific nucleophile or oxidizing agent used. For example, nucleophilic substitution with a halide would yield a halogenated tropolone derivative.

Wissenschaftliche Forschungsanwendungen

Tropolone Tosylate has various applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Hinokitiol (4-isopropyltropolone): A natural tropolone derivative with similar aromatic properties.

Stipitatic Acid: Another tropolone derivative known for its unique structure and biological activities.

Uniqueness

Tropolone Tosylate is unique due to the presence of the tosylate group, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis compared to other tropolone derivatives .

Biologische Aktivität

Tropolone tosylate, a derivative of tropolone, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound, including its antimicrobial, cytotoxic, and anti-inflammatory effects, supported by data tables and relevant case studies.

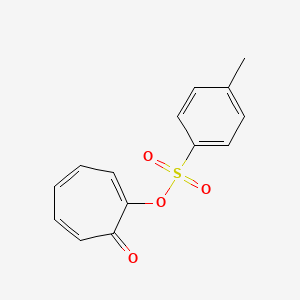

This compound, also known as 2-toluenesulfonyloxytropone, has the following chemical characteristics:

- Molecular Formula : C₁₄H₁₂O₄S

- Molecular Weight : 276.31 g/mol

- Melting Point : 160 °C

- Appearance : Very pale yellow crystalline solid

1. Antimicrobial Activity

Tropolone derivatives have shown significant antimicrobial properties. A study identified 4-isopropyl-thiotropolone as effective against Staphylococcus aureus at low micromolar concentrations. This compound exhibited a favorable therapeutic index and good ADME (adsorption, distribution, metabolism, excretion) properties, making it a candidate for further development as an antimicrobial agent .

| Compound | Microbial Strain | Minimum Inhibitory Concentration (µM) |

|---|---|---|

| This compound | Staphylococcus aureus | Low micromolar range |

| 4-Isopropyl-Thiotropolone | E. coli | Not specified |

| 4-Isopropyl-Thiotropolone | Pseudomonas aeruginosa | Not specified |

2. Cytotoxic Effects

Research has demonstrated that tropolone derivatives exhibit cytotoxic effects against various tumor cell lines. A recent study indicated that this compound and its derivatives showed tumor-specific cytotoxic activity. The cytotoxicity was measured using the CC50 value, which indicates the concentration required to kill 50% of the cells.

| Compound | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| This compound | 1.07 | >14.1 |

| Hinokitiol Tosylate | <1.21 | >12.5 |

| Methyl Derivative | 2.53 | >1.3 |

The study highlighted that the cytotoxicity of tropolone derivatives was inversely related to their ability to inhibit nitric oxide (NO) production in LPS-stimulated macrophages .

3. Anti-inflammatory Activity

This compound has also been studied for its anti-inflammatory properties. It inhibits NO production in LPS-stimulated RAW 264.7 macrophage cells, which is a critical pathway in inflammatory responses.

The inhibition of NO production by tropolone derivatives was significant, with varying degrees of effectiveness depending on the specific structural modifications made to the tropolone skeleton.

Case Study 1: Inhibition of NO Production

In a study examining the effects of different tropolone derivatives on NO production, it was found that:

- This compound significantly inhibited NO production with an EC50 value indicating high potency.

- The selectivity index (SI) values were calculated to assess the balance between cytotoxicity and anti-inflammatory activity.

Case Study 2: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial efficacy of various tropolone derivatives against multiple bacterial strains:

- The results indicated that certain modifications to the tropolone structure enhanced antimicrobial activity.

- The study concluded that structural diversity in tropolone derivatives could lead to improved therapeutic outcomes in treating bacterial infections.

Eigenschaften

IUPAC Name |

(7-oxocyclohepta-1,3,5-trien-1-yl) 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4S/c1-11-7-9-12(10-8-11)19(16,17)18-14-6-4-2-3-5-13(14)15/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWUMFQREGHLKJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30340249 | |

| Record name | Tropolone Tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38768-08-0 | |

| Record name | Tropolone Tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tropolone Tosylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the reactivity of 2-aminotropone derivatives, like tropolone tosylate, compare to other tropolone derivatives?

A1: Research suggests that 2-aminotropone derivatives exhibit diverse reactivity depending on their substituents []. For instance, 2-aminotropone and 2-methylaminotropone demonstrate reactivity similar to tropolones, while 2-dimethylaminotropone behaves more like tropolone methyl ethers. Interestingly, 2-troponyl trimethylammonium iodide, another 2-aminotropone derivative, displays reactivity comparable to 2-halotropones or tropolone tosylates. This highlights how subtle structural changes within this class of compounds can significantly influence their chemical behavior [].

Q2: What role does the tosylate group play in the biological activity of tropolone derivatives?

A2: While the research primarily focuses on various tropolone derivatives, it highlights the importance of the hydroxyl group in the tropolone ring for biological activity []. For instance, hinokitiol acetate, lacking the free hydroxyl group, showed diminished cytotoxic activity, antimicrobial activity, and metalloprotease inhibition compared to hinokitiol []. Although the study doesn't directly investigate This compound, it implies that modifications to the hydroxyl group, like tosylation, could potentially impact the compound's interaction with biological targets and consequently, its activity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.